molecular formula C10H10FIO2 B13893967 Ethyl (2-fluoro-6-iodophenyl)acetate

Ethyl (2-fluoro-6-iodophenyl)acetate

Cat. No.: B13893967
M. Wt: 308.09 g/mol
InChI Key: NXCPPJBPWVODEZ-UHFFFAOYSA-N
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Description

Ethyl (2-fluoro-6-iodophenyl)acetate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀FIO₂ (exact mass: 296.0 g/mol). Its structure features a fluorine atom at the ortho-position and an iodine atom at the para-position relative to the ester-functionalized phenyl ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine and iodine, which influence reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C10H10FIO2

Molecular Weight

308.09 g/mol

IUPAC Name

ethyl 2-(2-fluoro-6-iodophenyl)acetate

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3

InChI Key

NXCPPJBPWVODEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-fluoro-6-iodophenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-fluoro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 2-fluoro-6-iodophenylboronic acid is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-fluoro-6-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include dehalogenated compounds and alcohols.

Scientific Research Applications

Ethyl (2-fluoro-6-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-fluoro-6-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl (2-fluoro-6-iodophenyl)acetate, differing primarily in substituent type, position, and functional groups:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₀FIO₂ F (2), I (6) 296.0 Dual halogenation; potential for Suzuki-Miyaura coupling via iodine.
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ F (4), OCH₃ (2,6) 254.2 Methoxy groups enhance electron density; fluorine alters polarity.
3-Fluoro-6-methylphenethyl acetate C₁₁H₁₃FO₂ F (3), CH₃ (6) 196.2 Methyl group increases hydrophobicity; fluorine at meta-position.
Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate C₁₃H₁₅IO₅ I (6), OCH₂CH₃ (2), CHO (4) 378.2 Formyl and ethoxy groups add complexity; iodine enables functionalization.
Key Observations:
  • Halogen Effects : Iodine in this compound offers a reactive site for cross-coupling (e.g., with palladium catalysts), unlike fluorine or methoxy groups in analogs .
  • Electron-Donating vs.
  • Steric and Solubility Differences : Methyl groups (in ) enhance lipophilicity, whereas formyl groups (in ) introduce polarity and reactivity toward nucleophiles.

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